Desloratadine-d4
Overview
Description
Desloratadine-d4 is an isotopically labeled form of desloratadine, a second-generation antihistamine. The “d4” designation indicates that the compound has been isotopically labeled with deuterium, a stable isotope of hydrogen. Desloratadine is widely used to treat allergic rhinitis and chronic idiopathic urticaria due to its selective antagonism of the histamine H1 receptor .
Mechanism of Action
Target of Action
Desloratadine-d4, like its parent compound Desloratadine, primarily targets the Histamine H1 receptors . These receptors play a crucial role in mediating allergic reactions. This compound acts as a selective antagonist of these receptors, meaning it binds to these receptors and blocks their activation by histamine .
Mode of Action
This compound competes with free histamine for binding at H1-receptors in various tissues such as the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . By blocking the activation of H1 receptors, this compound prevents the effects of histamine, thereby alleviating the symptoms of allergic reactions .
Biochemical Pathways
The allergic response involves widespread inflammatory and proinflammatory activation, robust cytokine and chemokine signaling, and heterogeneous immune and endothelial responses . This compound, by acting as a H1 receptor antagonist, can modulate these biochemical pathways involved in the allergic response . It may reduce the release of anti-inflammatory cytokines and other mediators involved in the early- and late-phase allergic response .
Pharmacokinetics
This compound, as an active metabolite of Loratadine, is well absorbed from the gut and reaches peak blood plasma concentrations after about three hours . It undergoes extensive metabolism by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo . The pharmacokinetics parameters suggest that the body’s exposure to active metabolites is much higher than to the prodrug with Loratadine, but much lower with Desloratadine .
Result of Action
The primary result of this compound’s action is the relief of symptoms of allergic reactions. By blocking the H1 receptors, it prevents the effects of histamine, which is directly implicated in the generation of allergic symptoms such as rhinorrhea, sneezing, congestion, nasal, ocular, and dermal pruritus, hives, and flushing .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its distribution in the body can vary depending on the specific immune-regulatory tissues. It has been found that the concentrations of this compound and its active metabolites in the spleen were much higher than in the thymus . This suggests that the spleen, one of the sites where immune responses occur, might be a key environment influencing the action of this compound .
Biochemical Analysis
Biochemical Properties
Desloratadine-d4, like desloratadine, is expected to interact with histamine H1 receptors . These receptors are widely distributed across immune cell subtypes and regulate numerous cellular functions involved in allergic inflammation and immune modulation . This compound may also reduce the release of anti-inflammatory cytokines and other mediators involved in the early- and late-phase allergic response .
Cellular Effects
This compound is likely to have similar cellular effects as desloratadine. Desloratadine has been shown to decrease cell viability of U251 human glioblastoma cell line and primary human glioblastoma cell culture by increasing intracellular reactive oxygen species and caspase activity . It also exerts dual cytotoxic effect inducing both apoptosis- and mTOR/AMPK-dependent cytotoxic autophagy in glioblastoma cells and primary glioblastoma cell culture .
Molecular Mechanism
This compound is expected to function similarly to desloratadine, which acts as a highly specific, long-acting H1-receptor agonist at its unique receptor . It competes with free histamine for binding at H1-receptors, blocking the action of endogenous histamine and leading to temporary relief of the negative symptoms of allergies .
Temporal Effects in Laboratory Settings
The temporal effects of desloratadine, the parent compound of this compound, have been studied. Desloratadine has been shown to provide significant relief of symptoms of allergic rhinitis and urticaria at trough concentrations 24 hours after administration, consistent with its long half-life and prolonged H1 receptor occupancy .
Metabolic Pathways
This compound is expected to follow similar metabolic pathways as desloratadine. Desloratadine is metabolized to 3-hydroxydesloratadine, involving N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8 .
Subcellular Localization
Given its biochemical properties and cellular effects, it is likely to be found in areas where histamine H1 receptors are located, such as the plasma membrane of immune cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of desloratadine-d4 involves the synthesis of desloratadine followed by the incorporation of deuterium. One common method for synthesizing desloratadine involves the demethylation of loratadine. The process typically includes dissolving loratadine in an alcohol solvent under nitrogen protection, adding potassium hydroxide, and heating to initiate the reflux reaction. The reaction temperature is controlled between 70-100°C until the reaction is complete. The product is then extracted using an ethyl acetate solvent, followed by crystallization and recrystallization to obtain pure desloratadine .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of organic acid salts in a cosolvent to dissolve the raw material desloratadine. The mixture is then reacted, and the resulting solution is combined with a pharmaceutic adjuvant dissolved in a main solvent. This method ensures high stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Desloratadine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and degradation.
Common Reagents and Conditions
Oxidation: Desloratadine can be oxidized using reagents like sodium hypochlorite (NaClO) under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles under specific conditions.
Major Products
The major products formed from these reactions include hydroxylated metabolites such as 6-hydroxy desloratadine, 5-hydroxy desloratadine, and 3-hydroxy desloratadine .
Scientific Research Applications
Desloratadine-d4 has several applications in scientific research, particularly in pharmacokinetic and metabolism studies. The presence of deuterium can alter the drug’s metabolic pathways, providing insights into how it is processed in the body. It is also used in bioavailability studies to understand the absorption and distribution characteristics of desloratadine. Additionally, this compound is employed in drug interaction studies to evaluate its potential for interacting with drug-metabolizing enzymes or transporters .
Comparison with Similar Compounds
Similar Compounds
Loratadine: The parent compound of desloratadine, also a second-generation antihistamine.
Cetirizine: Another second-generation antihistamine with similar properties.
Fexofenadine: A non-sedating antihistamine used for similar indications.
Levocetirizine: An enantiomer of cetirizine with similar efficacy.
Uniqueness
Desloratadine-d4 is unique due to its isotopic labeling with deuterium, which provides distinct advantages in pharmacokinetic studies. The deuterium labeling can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in research .
Properties
IUPAC Name |
13-chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i10D2,11D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUOIFJMECXRGI-MKQHWYKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661893 | |
Record name | 8-Chloro-11-[(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381727-29-3 | |
Record name | 8-Chloro-11-[(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Q1: What is the significance of using Desloratadine-d4 in the LC-MS/MS method for analyzing Desloratadine and its metabolite?
A1: this compound serves as an internal standard in the LC-MS/MS method described in the research paper []. An internal standard is a compound that is chemically similar to the analyte of interest but differs slightly in isotopic composition, typically containing heavy isotopes like deuterium. In this case, this compound is used to account for variations during sample preparation and ionization in the mass spectrometer. By comparing the signal ratios of the analyte (Desloratadine and 3-hydroxy Desloratadine) to the internal standard (this compound and 3-Hydroxy this compound), researchers can achieve more accurate and reliable quantification of these compounds in human plasma [].
Q2: How does the use of this compound contribute to the validation parameters of the analytical method?
A2: The incorporation of this compound as an internal standard directly enhances the validity and reliability of the LC-MS/MS method. By mitigating variations arising from sample processing and ionization, it contributes to improved accuracy and precision values for the assay. The research paper demonstrates that the method, utilizing this compound, achieves impressive accuracy and precision values, fulfilling the stringent requirements for bioanalytical method validation []. This underscores the importance of this compound in ensuring the robustness and confidence in the quantitative analysis of Desloratadine and its metabolite in biological samples.
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